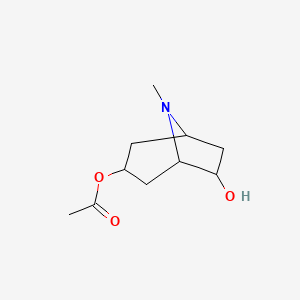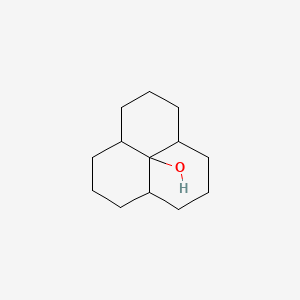
Dodecahydro-9bh-phenalen-9b-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecahydro-9bh-phenalen-9b-ol is a chemical compound with the molecular formula C13H22O It is a saturated polycyclic alcohol, which means it contains multiple interconnected carbon rings and a hydroxyl group (-OH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecahydro-9bh-phenalen-9b-ol typically involves the hydrogenation of phenalen-9b-ol. This process can be carried out using a palladium catalyst under high pressure and temperature conditions. The reaction is as follows:
[ \text{Phenalen-9b-ol} + 6H_2 \xrightarrow{\text{Pd catalyst}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecahydro-9bh-phenalen-9b-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further hydrogenation can lead to the formation of fully saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of dodecahydro-9bh-phenalen-9-one.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives or amines.
Applications De Recherche Scientifique
Dodecahydro-9bh-phenalen-9b-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which dodecahydro-9bh-phenalen-9b-ol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecahydro-9-boraphenalene: Similar in structure but contains a boron atom instead of a hydroxyl group.
Perhydro-9b-boraphenalene: Another boron-containing analog.
1,2,3,3a,4,5,6,6a,7,8,9,9a-dodecahydrophenalen-9b-ol: A closely related compound with slight structural variations.
Uniqueness
Dodecahydro-9bh-phenalen-9b-ol is unique due to its specific polycyclic structure and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. These properties make it valuable for various applications, particularly in the synthesis of complex organic molecules and the study of polycyclic systems.
Propriétés
Numéro CAS |
69087-94-1 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
1,2,3,3a,4,5,6,6a,7,8,9,9a-dodecahydrophenalen-9b-ol |
InChI |
InChI=1S/C13H22O/c14-13-10-4-1-5-11(13)7-3-9-12(13)8-2-6-10/h10-12,14H,1-9H2 |
Clé InChI |
CGXWFXFSNKASOW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCCC3C2(C(C1)CCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


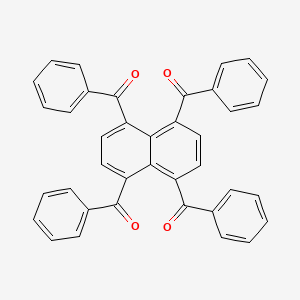

![2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile](/img/structure/B13813594.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13813600.png)
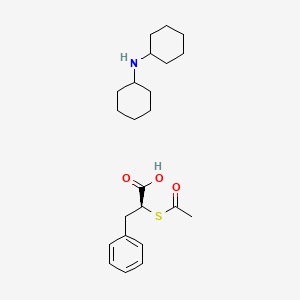
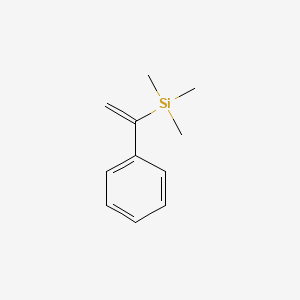


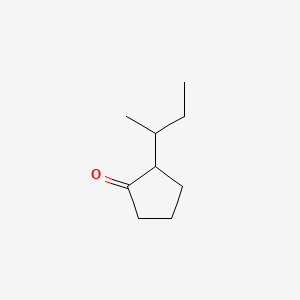


![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13813665.png)
![[4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B13813668.png)
